molecular formula C7H7NO2 B12111298 5-Azaspiro[2.5]oct-7-ene-4,6-dione

5-Azaspiro[2.5]oct-7-ene-4,6-dione

Katalognummer: B12111298
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: PFNSBQFDLINUHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]oct-7-ene-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.5]oct-7-ene-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic structures .

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.5]oct-7-ene-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.5]oct-7-ene-4,6-dione involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure plays a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Azaspiro[2.4]heptane-4,6-dione
  • 5-Azaspiro[3.5]nonane-4,6-dione
  • 5-Azaspiro[4.5]decane-4,6-dione

Uniqueness

5-Azaspiro[2.5]oct-7-ene-4,6-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

5-azaspiro[2.5]oct-7-ene-4,6-dione

InChI

InChI=1S/C7H7NO2/c9-5-1-2-7(3-4-7)6(10)8-5/h1-2H,3-4H2,(H,8,9,10)

InChI-Schlüssel

PFNSBQFDLINUHL-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C=CC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.